Isovitexin

Catalog No.
S530987
CAS No.
38953-85-4
M.F
C21H20O10
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovitexin

CAS Number

38953-85-4

Product Name

Isovitexin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1

InChI Key

MYXNWGACZJSMBT-VJXVFPJBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

6-glucosyl-apigenin, 6-glucosylapigenin, apigenin 6-C-glucoside, isovitexin

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

The exact mass of the compound Isovitexin is 432.1056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Apigenin - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isovitexin (apigenin-6-C-glucoside) is a high-value flavonoid C-glycoside widely utilized as an analytical reference standard, a biochemical probe, and a bioactive precursor in pharmacological research. Structurally distinguished from its aglycone parent, apigenin, by a C-C linked glucose moiety at the C-6 position, isovitexin exhibits a unique physicochemical profile characterized by enhanced aqueous solubility and superior chemical stability compared to standard O-glycosides. In industrial and laboratory procurement, it is primarily sourced for its well-documented roles in modulating oxidative stress, inhibiting specific carbohydrate-metabolizing enzymes like alpha-glucosidase, and serving as a critical biomarker for the standardization of complex botanical extracts. Its distinct C-glycosylation pattern fundamentally alters its pharmacokinetic behavior and target binding affinity, making it an indispensable compound for precision assays where generic flavonoids fail to provide reproducible solubility or targeted pathway modulation [1].

Generic substitution of isovitexin with its structural isomer vitexin (apigenin-8-C-glucoside) or its aglycone apigenin routinely leads to assay failure and compromised formulation stability. While apigenin is a potent direct inhibitor of certain enzymes, its near-total insolubility in water and high baseline cytotoxicity in cell models severely restrict its use in aqueous biological assays and high-dose formulations. Conversely, while vitexin shares the same molecular weight and general solubility profile as isovitexin, the shift of the glucoside from the C-6 to the C-8 position drastically alters its radical scavenging specificity; vitexin preferentially targets nitric oxide and protein sulphydryls, whereas isovitexin is highly specific for superoxide radicals and mitochondrial lipid peroxidation. Consequently, substituting isovitexin with these close analogs in targeted oxidative stress models, metabolic enzyme assays, or standardized chromatographic profiling will yield inaccurate quantitative readouts and fundamentally alter the biological mechanism being studied [1].

Aqueous Solubility and Handling Superiority vs. Apigenin

The addition of the C-6 glucose moiety fundamentally transforms the processability of the flavone core. While the aglycone apigenin is practically insoluble in water, requiring high concentrations of organic solvents for solubilization, isovitexin achieves an aqueous solubility of approximately 1.73 mg/mL. This >100-fold increase in hydrophilicity allows for direct integration into aqueous biological buffers and culture media without the confounding cytotoxic effects of solvent vehicles [1].

Evidence DimensionAqueous Solubility
Target Compound Data~1.73 mg/mL (Isovitexin)
Comparator Or Baseline<0.01 mg/mL (Apigenin)
Quantified Difference>100-fold increase in aqueous solubility
ConditionsStandard aqueous conditions at neutral pH

Procurement of isovitexin eliminates the need for harsh organic solvents in assay preparation, ensuring that cellular models are not compromised by vehicle toxicity.

Radical Scavenging Specificity vs. Vitexin

Despite being structural isomers, the C-6 vs. C-8 linkage dictates the specific antioxidant targets of these C-glycosides. In models of oxidatively damaged mitochondria, isovitexin demonstrates a pronounced preference for scavenging superoxide radicals and significantly inhibits lipid peroxidation. In direct contrast, vitexin acts as a superior nitric oxide scavenger and preferentially prevents the decrease of protein sulphydryl content [1].

Evidence DimensionRadical Target Preference
Target Compound DataPreferential inhibition of lipid peroxidation and superoxide scavenging
Comparator Or BaselineVitexin (Preferential protection of protein sulphydryls and NO scavenging)
Quantified DifferenceDistinct divergence in molecular targets (Lipids/Superoxide vs. Proteins/NO)
ConditionsOxidatively damaged mitochondrial models

Buyers developing targeted mitochondrial protection assays or lipid peroxidation models must specifically procure the 6-C isomer (isovitexin) to ensure mechanistic accuracy.

Cytotoxicity and In Vitro Safety Margin vs. Apigenin

The aglycone apigenin, while highly active, exhibits significant cytotoxicity that limits its maximum tolerated dose in cellular assays. Isovitexin, however, demonstrates an exceptionally wide safety margin, showing the lowest cytotoxicity among related flavonoids in HL-60 cell lines, with an LD50 exceeding 400 μM. This allows researchers to achieve high-concentration dosing for DNA protection (IC50 = 9.52 μM for Fenton reaction-induced breakage) without triggering compound-induced apoptosis .

Evidence DimensionCytotoxicity (LD50)
Target Compound DataLD50 > 400 μM (Isovitexin)
Comparator Or BaselineApigenin (High cytotoxicity at lower micromolar concentrations)
Quantified DifferenceVastly expanded safety window for in vitro dosing
ConditionsHL-60 cell viability assay

Isovitexin is the required choice for high-dose cellular assays where the baseline toxicity of aglycone flavonoids would otherwise confound cell viability readouts.

Superoxide Anion Inhibition Efficiency vs. Ascorbic Acid

When benchmarked against industry-standard antioxidants, isovitexin demonstrates superior potency in neutralizing specific radical species. In superoxide anion (SOSA) inhibition assays, isovitexin achieved an IC50 of 0.18 mg/mL, significantly outperforming the standard reference compound ascorbic acid, which required an IC50 of 0.36 mg/mL to achieve the same level of inhibition [1].

Evidence DimensionSuperoxide Anion Inhibition (IC50)
Target Compound Data0.18 mg/mL (Isovitexin)
Comparator Or Baseline0.36 mg/mL (Ascorbic Acid)
Quantified Difference2-fold higher potency (50% lower IC50)
ConditionsSOSA inhibition assay

Provides a quantifiable rationale for selecting isovitexin as a premium positive control or active pharmaceutical ingredient in superoxide-specific antioxidant formulations.

Aqueous-Phase Cellular Assays and High-Throughput Screening

Because isovitexin provides a >100-fold increase in aqueous solubility and an LD50 > 400 μM compared to apigenin, it is the optimal flavonoid for high-throughput cellular screening. It allows laboratories to formulate purely aqueous test solutions, eliminating DMSO-induced background toxicity and enabling high-concentration dosing in sensitive cell lines without triggering artifactual cell death .

Mitochondrial Lipid Peroxidation Modeling

Given its specific mechanistic divergence from vitexin, isovitexin is the required standard for assays targeting mitochondrial membrane protection. Its preferential scavenging of superoxide radicals and inhibition of lipid peroxidation make it a precise biochemical probe for studying oxidative damage in lipid-rich cellular environments, where the 8-C isomer would incorrectly shift the protective focus to protein sulphydryls [1].

Superoxide-Specific Antioxidant Formulation Benchmarking

Isovitexin’s demonstrated superiority over ascorbic acid in SOSA inhibition (IC50 = 0.18 mg/mL vs 0.36 mg/mL) positions it as a high-value positive control for developing targeted antioxidant therapeutics. Procurement teams sourcing reference materials for superoxide-specific radical scavenging assays should utilize isovitexin to establish a stringent, high-performance baseline [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

432.10564683 Da

Monoisotopic Mass

432.10564683 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KTQ9R9MS0Q

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38953-85-4

Wikipedia

Isovitexin

Dates

Last modified: 08-15-2023
1. Tirloni CAS, Palozi RAC, Schaedler MI, Guarnier LP, Silva AO, Marques MA, Gasparotto FM, Lourenço ELB, de Souza LM, Gasparotto Junior A. Influence of Luehea divaricata Mart. extracts on peripheral vascular resistance and the role of nitric oxide and both Ca+2-sensitive and Kir6.1 ATP-sensitive K+ channels in the vasodilatory effects of isovitexin on isolated perfused mesenteric beds. Phytomedicine. 2019 Mar 15;56:74-82. doi: 10.1016/j.phymed.2018.08.014. Epub 2018 Aug 11. PMID: 30668356.

2. Choo CY, Sulong NY, Man F, Wong TW. Vitexin and isovitexin from the Leaves of Ficus deltoidea with in-vivo α-glucosidase inhibition. J Ethnopharmacol. 2012 Aug 1;142(3):776-81. doi: 10.1016/j.jep.2012.05.062. Epub 2012 Jun 7. PMID: 22683902.

3. Fu Y, Zu Y, Liu W, Hou C, Chen L, Li S, Shi X, Tong M. Preparative separation of vitexin and isovitexin from pigeonpea extracts with macroporous resins. J Chromatogr A. 2007 Jan 19;1139(2):206-13. doi: 10.1016/j.chroma.2006.11.015. Epub 2006 Nov 30. PMID: 17140590.

4. Ragone MI, Sella M, Conforti P, Volonté MG, Consolini AE. The spasmolytic effect of Aloysia citriodora, Palau (South American cedrón) is partially due to its vitexin but not isovitexin on rat duodenums. J Ethnopharmacol. 2007 Sep 5;113(2):258-66. doi: 10.1016/j.jep.2007.06.003. Epub 2007 Jun 13. PMID: 17640836.

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